molecular formula C₈₁H₁₁₃N₁₉O₁₉S₂ B612702 Cortistatin14 CAS No. 193829-96-8

Cortistatin14

Katalognummer: B612702
CAS-Nummer: 193829-96-8
Molekulargewicht: 1721.01
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cortistatin-14 is a cyclic neuropeptide that shares structural similarities with somatostatin. It can bind to all five cloned somatostatin receptors and the ghrelin receptor, exerting various biological activities. Cortistatin-14 coexists with gamma-aminobutyric acid within the cortex and hippocampus, playing a role in modulating neuronal activity and potentially influencing mood and cognitive functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cortistatin-14 is synthesized using a standard Fmoc-based solid-phase synthetic method. The crude peptides obtained are purified to homogeneity using preparative high-performance liquid chromatography. The purity of the peptides is confirmed by analytical high-performance liquid chromatography, and the structure is assigned using electrospray ionization time-of-flight mass spectrometry .

Industrial Production Methods: While specific industrial production methods for Cortistatin-14 are not extensively documented, the synthesis typically involves solid-phase peptide synthesis techniques, which are scalable for industrial applications. These methods ensure high purity and yield, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Cortistatin-14 primarily undergoes binding interactions with receptors rather than traditional chemical reactions like oxidation or reduction. Its biological activity is mediated through its interaction with somatostatin receptors and the ghrelin receptor .

Common Reagents and Conditions: The synthesis of Cortistatin-14 involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and cleavage reagents like trifluoroacetic acid. The conditions typically involve solid-phase synthesis protocols with specific deprotection and coupling cycles .

Major Products Formed: The primary product of the synthesis is Cortistatin-14 itself, with high purity confirmed through analytical techniques. No significant by-products are typically reported due to the specificity of the solid-phase synthesis method .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Cortistatin-14 has been extensively studied for its neuroprotective properties, particularly in models of sepsis-associated encephalopathy. Research indicates that cortistatin-14 administration can mitigate cognitive impairment and reduce anxiety-related behaviors in septic mice. The underlying mechanisms include:

  • Improvement in Cognitive Function : Studies utilizing the cecal ligation and puncture method to induce sepsis in mice showed that cortistatin-14 significantly enhanced cognitive performance as measured by the Novel Object Recognition Test (NORT) .
  • Reduction of Inflammatory Cytokines : Cortistatin-14 treatment resulted in decreased levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-alpha in both serum and brain tissues .
  • Preservation of Blood-Brain Barrier Integrity : The peptide helped maintain blood-brain barrier integrity during inflammatory conditions, which is critical for preventing further neuronal damage .

Key Findings from Neuroprotective Studies

Study FocusKey Results
Sepsis ModelImproved cognitive function and survival rates; reduced microglial activation
Inflammatory ResponseDecreased pro-inflammatory cytokines; enhanced blood-brain barrier function

Neuropharmacological Applications

Cortistatin-14 has shown promise in neuropharmacology, particularly concerning mood disorders. Notable findings include:

  • Antidepressant-Like Effects : Intranasal administration of cortistatin-14 has been associated with reduced depressive-like behavior in rodent models. This effect is believed to involve modulation of the gamma-aminobutyric acid (GABA) receptor system and interactions with ghrelin receptors .
  • Mechanisms of Action : Cortistatin-14 binds to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor, influencing various physiological responses. Its ability to modulate GABAergic activity contributes to its antidepressant effects .

Anti-inflammatory Properties

The anti-inflammatory potential of cortistatin-14 has been explored in various preclinical models:

  • Murine Models of Endotoxemia : Cortistatin-14 demonstrated significant anti-inflammatory effects, enhancing survival rates and reducing clinical manifestations associated with severe inflammatory responses .
  • Mechanisms : The peptide's ability to suppress the production of inflammatory cytokines positions it as a potential therapeutic agent for conditions characterized by excessive inflammation .

Case Studies

Several studies illustrate the therapeutic applications of cortistatin-14:

  • Sepsis Model :
    • Objective : Evaluate cognitive impairment and inflammation.
    • Results : Administration led to improved survival rates, cognitive performance, and reduced microglial activation.
  • Endotoxemia Study :
    • Objective : Investigate anti-inflammatory effects.
    • Results : Cortistatin-14 administration resulted in improved survival rates and decreased inflammatory markers.

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Cortistatin-14: Cortistatin-14 is unique in its ability to bind both somatostatin receptors and the ghrelin receptor, which somatostatin does not. This dual receptor interaction allows Cortistatin-14 to exert a broader range of biological activities, including its potential antidepressant and neuroprotective effects .

Biologische Aktivität

Cortistatin-14 (CST-14) is a cyclic neuropeptide that shares structural similarities with somatostatin-14 and is primarily expressed in the cortex and hippocampus. This peptide has garnered attention for its diverse biological activities, including neuroprotective effects, anti-inflammatory properties, and modulation of sleep and anxiety. This article explores the biological activity of CST-14, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

CST-14 is composed of 14 amino acids and exhibits a cyclic structure. It binds to all five somatostatin receptor subtypes (sst1-sst5) and also interacts with the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2) . The binding affinities to these receptors are critical for its pharmacological effects, which include modulation of neuronal activity and hormonal regulation.

Receptor TypeBinding Affinity (IC50)
sst15 nM
sst20.09 nM
sst30.3 nM
sst40.2 nM
sst50.3 nM
GHS-R1aEC50 = 25 nM

Neuroprotective Effects

Recent studies have demonstrated that CST-14 exerts significant neuroprotective effects, particularly in models of sepsis-associated encephalopathy (SAE). In a study utilizing a cecal ligation and puncture (CLP) model in mice, CST-14 administration improved cognitive function and reduced anxiety-related behaviors . Behavioral tests such as the Novel Object Recognition Test (NORT) and Elevated Plus Maze Test (EPMT) indicated enhanced cognitive performance in treated mice compared to controls.

Key Findings from SAE Studies:

  • Cognitive Improvement : CST-14 treatment significantly improved performance in cognitive tests.
  • Inflammatory Response : The peptide reduced levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ in serum and brain tissues.
  • Blood-Brain Barrier Integrity : CST-14 helped maintain blood-brain barrier integrity during sepsis .

Anti-inflammatory Properties

CST-14 has been identified as a potent anti-inflammatory agent. In experimental models of septic shock, it has been shown to decrease systemic levels of inflammatory mediators, thereby mitigating the clinical manifestations associated with sepsis . The peptide's immunomodulatory effects are attributed to its ability to inhibit the activation of microglia and reduce inflammatory cytokine production.

  • Reduction of Cytokine Production : CST-14 significantly lowers levels of various inflammatory cytokines.
  • Microglial Activation : It inhibits microglial activation, which is crucial in neuroinflammatory responses .

Modulation of Sleep and Anxiety

CST-14 has been linked to sleep modulation and anxiety reduction. Studies indicate that it induces slow-wave sleep and reduces locomotor activity, suggesting its potential role as a sleep-promoting agent . Furthermore, its anxiolytic effects have been substantiated through behavioral assays demonstrating decreased anxiety-like behavior in animal models following CST-14 treatment.

Clinical Implications

The biological activities of CST-14 suggest potential therapeutic applications in various neurological disorders characterized by inflammation, cognitive impairment, or sleep disturbances. Its ability to modulate neuroinflammation positions it as a candidate for treating conditions such as Alzheimer’s disease, traumatic brain injury, and other neurodegenerative disorders.

Q & A

Q. Basic: What are the standard methodologies for synthesizing and characterizing Cortistatin14 in preclinical research?

Answer:
Synthesizing this compound requires adherence to validated protocols for peptide synthesis, such as solid-phase peptide synthesis (SPPS), followed by purification via reverse-phase HPLC. Characterization should include mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural confirmation. Ensure detailed documentation of solvent systems, reaction conditions, and yield calculations to enable reproducibility . For novel derivatives, elemental analysis and chromatographic purity assessments (>95%) are critical. Always compare spectral data with published literature for known analogs to validate identity.

Basic: How should researchers formulate hypothesis-driven research questions when investigating this compound’s biological mechanisms?

Answer:
Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example:

  • Independent variable: this compound concentration.
  • Dependent variable: Inhibition of cAMP signaling in neuronal cells.
  • Hypothesis: "this compound reduces cAMP levels via somatostatin receptor subtype-2 (SSTR2) in a dose-dependent manner."
    Align objectives with gaps identified in literature reviews, ensuring specificity and testability. Avoid overly broad questions; instead, focus on mechanistic pathways or comparative efficacy against related peptides .

Q. Advanced: How can researchers resolve contradictions in published data on this compound’s receptor binding affinity across studies?

Answer:
Contradictions often arise from methodological variability (e.g., assay conditions, cell lines). To address this:

  • Conduct a systematic comparative analysis using standardized protocols (e.g., radioligand binding assays under identical buffer conditions).
  • Apply meta-analytical tools to assess heterogeneity and publication bias.
  • Validate findings with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization).
  • Discuss potential confounding factors (e.g., peptide stability, batch-to-batch variability) in the limitations section .

Q. Advanced: What strategies are effective for optimizing experimental conditions in this compound functional assays to minimize variability?

Answer:

  • Design of Experiments (DoE): Use factorial designs to test multiple variables (e.g., pH, temperature, co-factors) and identify interactions.
  • Controls: Include positive (e.g., somatostatin-14) and negative (e.g., scrambled peptide) controls in every assay plate.
  • Replication: Perform technical triplicates and biological triplicates to distinguish technical noise from biological variability.
  • Troubleshooting: Pre-screen cell lines for receptor expression levels using qPCR or flow cytometry to ensure consistent response .

Q. Basic: What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Answer:

  • Fit dose-response data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple groups.
  • Report confidence intervals and effect sizes (e.g., Cohen’s d) for transparency.
  • For small sample sizes, apply non-parametric tests (e.g., Kruskal-Wallis) and power analysis to justify conclusions .

Q. Advanced: How can meta-analysis be applied to consolidate findings from disparate studies on this compound’s therapeutic potential?

Answer:

  • Search Strategy: Use PRISMA guidelines to identify relevant studies across databases (e.g., PubMed, Scopus).
  • Inclusion Criteria: Restrict analysis to peer-reviewed studies with comparable endpoints (e.g., receptor binding, in vivo efficacy).
  • Data Extraction: Tabulate effect sizes, sample sizes, and experimental conditions.
  • Statistical Synthesis: Apply random-effects models to account for heterogeneity. Use funnel plots to detect bias.
  • Subgroup Analysis: Stratify by study type (e.g., in vitro vs. in vivo) to identify context-dependent effects .

Q. Basic: What guidelines ensure rigorous reporting of this compound research in manuscripts?

Answer:

  • Experimental Section: Detail synthesis protocols, purification methods, and characterization data (e.g., HPLC traces, NMR spectra). For biological assays, specify cell lines, passage numbers, and assay buffers .
  • Results: Use tables to summarize EC₅₀ values, statistical parameters, and comparative data.
  • Discussion: Contrast findings with prior studies, explicitly addressing discrepancies. Highlight mechanistic insights over descriptive results .

Q. Advanced: How can researchers design a longitudinal study to assess this compound’s pharmacokinetic and pharmacodynamic profiles?

Answer:

  • Sampling Schedule: Collect plasma/tissue samples at multiple time points post-administration (e.g., 0, 15, 30, 60 mins).
  • Analytical Methods: Employ LC-MS/MS for quantification, validated per FDA/EMA guidelines.
  • Modeling: Use non-compartmental analysis (NCA) for AUC and half-life calculations. For complex kinetics, apply compartmental models (e.g., two-compartment).
  • Ethical Considerations: Justify sample sizes using power analysis to minimize animal/human subject use .

Q. Key Takeaways for Methodological Rigor

  • Reproducibility: Document experimental conditions exhaustively .
  • Bias Mitigation: Use blinding in assays and pre-register hypotheses .
  • Data Transparency: Share raw datasets and analysis scripts in supplementary materials .

Eigenschaften

IUPAC Name

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRPLNQJNRBRNY-WYYADCIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H113N19O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583202
Record name PUBCHEM_16133803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1721.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186901-48-4
Record name PUBCHEM_16133803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.